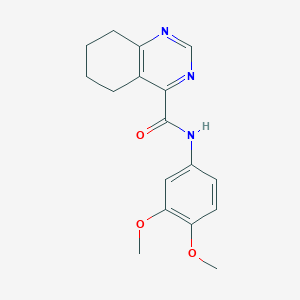![molecular formula C20H20N2OS B2675806 1-[(furan-2-yl)methyl]-2-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione CAS No. 305373-22-2](/img/structure/B2675806.png)
1-[(furan-2-yl)methyl]-2-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(furan-2-yl)methyl]-2-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a heterocyclic compound that features a quinazoline core with a furan and a methylphenyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(furan-2-yl)methyl]-2-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of 2-aminobenzylamine with 4-methylbenzaldehyde to form the intermediate Schiff base, which is then cyclized with furan-2-carbaldehyde under acidic conditions to yield the desired quinazoline derivative
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
化学反应分析
Types of Reactions
1-[(furan-2-yl)methyl]-2-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinazoline core can be reduced to form tetrahydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the electrophile used.
科学研究应用
1-[(furan-2-yl)methyl]-2-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-[(furan-2-yl)methyl]-2-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context.
相似化合物的比较
Similar Compounds
1-[(furan-2-yl)methyl]-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione: Similar structure but lacks the methyl group on the phenyl ring.
1-[(furan-2-yl)methyl]-2-(4-chlorophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione: Contains a chlorine substituent instead of a methyl group.
Uniqueness
1-[(furan-2-yl)methyl]-2-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is unique due to the presence of both the furan and methylphenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties that are not observed in similar compounds.
属性
IUPAC Name |
1-(furan-2-ylmethyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-14-8-10-15(11-9-14)19-21-20(24)17-6-2-3-7-18(17)22(19)13-16-5-4-12-23-16/h4-5,8-12H,2-3,6-7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWVEOPPGFRTGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=S)C3=C(N2CC4=CC=CO4)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
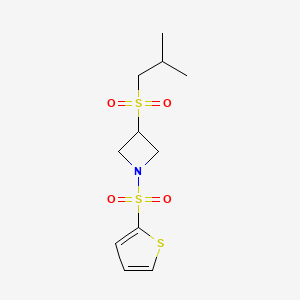
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide](/img/structure/B2675726.png)
![methyl 2-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl)oxy]acetate](/img/structure/B2675727.png)
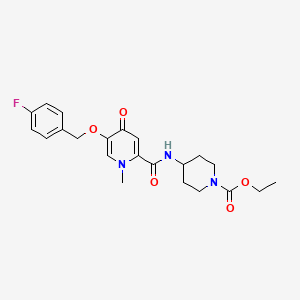
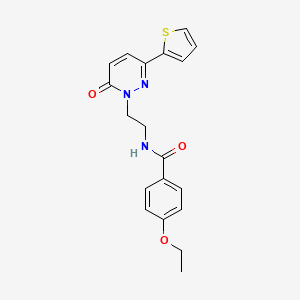
![ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)thiophene-3-carboxylate](/img/structure/B2675731.png)

![N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]but-2-ynamide](/img/structure/B2675738.png)

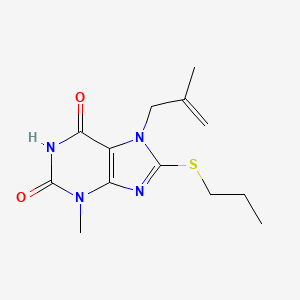
![2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2675743.png)

